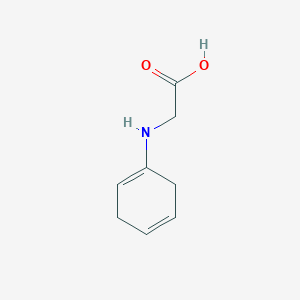
1,4-Cyclohexadiene-1-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(-)-2,5-Dihydrophenylglycine: is an organic compound that belongs to the class of amino acids It is a derivative of phenylglycine, characterized by the presence of a phenyl group attached to the alpha carbon of glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-(-)-2,5-Dihydrophenylglycine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable phenylglycine derivative.
Hydrogenation: The phenylglycine derivative undergoes hydrogenation to introduce the dihydro functionality at the 2,5-positions of the phenyl ring.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to isolate the desired D-(-)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of D-(-)-2,5-Dihydrophenylglycine may involve:
Catalytic Hydrogenation: Utilizing a palladium or platinum catalyst to achieve selective hydrogenation.
Enzymatic Resolution: Employing enzymes such as lipases or esterases to achieve chiral resolution with high enantiomeric purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-(-)-2,5-Dihydrophenylglycine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to form fully saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted phenylglycine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Building Block: D-(-)-2,5-Dihydrophenylglycine is used as a chiral building block in the synthesis of complex organic molecules.
Ligand Synthesis: It serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.
Biology:
Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine:
Pharmaceuticals: It is explored for its potential use in the development of new drugs, particularly those targeting neurological and metabolic disorders.
Industry:
Fine Chemicals: D-(-)-2,5-Dihydrophenylglycine is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which D-(-)-2,5-Dihydrophenylglycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by mimicking the natural substrate or by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in the treatment of diseases.
Comparación Con Compuestos Similares
L-Phenylglycine: Another enantiomer of phenylglycine with different stereochemistry.
D-Phenylalanine: An amino acid with a similar structure but different functional groups.
D-(-)-2,5-Dihydroxyphenylglycine: A derivative with hydroxyl groups instead of hydrogen atoms at the 2,5-positions.
Uniqueness: D-(-)-2,5-Dihydrophenylglycine is unique due to its specific stereochemistry and the presence of dihydro functionality, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-(cyclohexa-1,4-dien-1-ylamino)acetic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-2,5,9H,3-4,6H2,(H,10,11) |
Clave InChI |
NWQBGEWGSWGNHQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(=C1)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B13394033.png)
![16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione](/img/structure/B13394034.png)
![2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13394038.png)
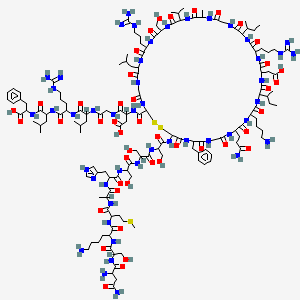
![tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate](/img/structure/B13394045.png)
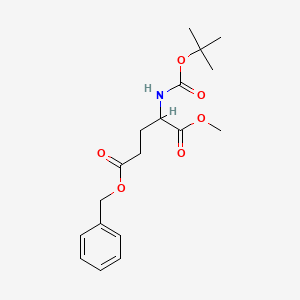
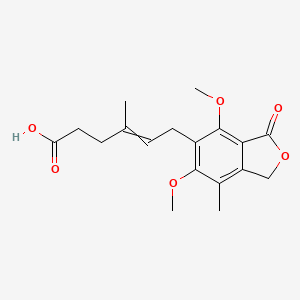
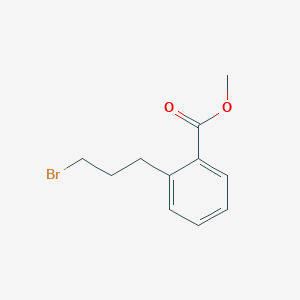
![(S)-2-[2-[2-[6-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)hexanamido]acetamido]acetamido]-3-phenylpropanoic Acid](/img/structure/B13394072.png)
![[3-Hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13394074.png)
![(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13394076.png)
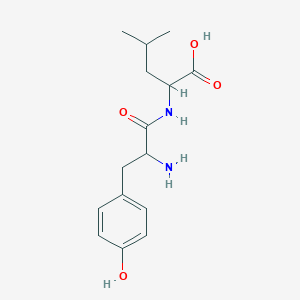
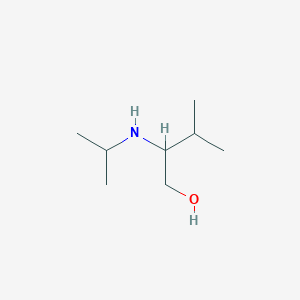
![[13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate](/img/structure/B13394083.png)
